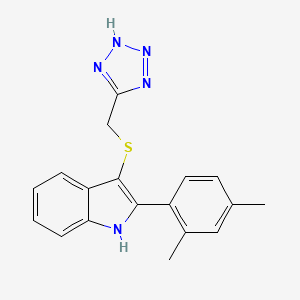

1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-

Description

The compound 1H-indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- features an indole core substituted at the 2-position with a 2,4-dimethylphenyl group and at the 3-position with a tetrazole-thioether moiety. The tetrazole group enhances metabolic stability and bioavailability, while the thioether linkage contributes to hydrophobic interactions in biological systems.

Properties

CAS No. |

66355-03-1 |

|---|---|

Molecular Formula |

C18H17N5S |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-(2,4-dimethylphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |

InChI |

InChI=1S/C18H17N5S/c1-11-7-8-13(12(2)9-11)17-18(24-10-16-20-22-23-21-16)14-5-3-4-6-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21,22,23) |

InChI Key |

QYTWSUBGAJZYQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indole Core with 2-(2,4-dimethylphenyl) Substitution

The indole nucleus is a privileged scaffold in organic and medicinal chemistry, and various synthetic routes exist for its construction. For the target compound, the 2-(2,4-dimethylphenyl) substitution requires selective functionalization at the 2-position of the indole ring.

Common synthetic routes include:

Aryne-mediated cyclization of 2H-azirines:

Recent advances demonstrate the use of aryne chemistry to construct 3-substituted indoles bearing tetrazole groups. Specifically, 2H-azirines substituted with tetrazolyl groups react with in situ generated arynes (from o-(trimethylsilyl)aryl triflates and fluoride sources) to yield 3-(1H-tetrazol-5-yl)-indoles with high regioselectivity and yields up to 77%. Although this method primarily addresses the 3-substitution, it can be adapted for 2-substituted indoles by selecting appropriate aryne precursors bearing the 2,4-dimethylphenyl substituent.Fischer indole synthesis and its variants:

The classical Fischer indole synthesis remains a versatile method for indole ring formation. By employing substituted phenylhydrazones derived from 2,4-dimethylphenyl aldehydes or ketones, the indole core with the desired substitution can be formed under acidic conditions.Transition metal-catalyzed cyclizations:

Palladium-catalyzed cyclizations of o-alkynylanilines bearing 2,4-dimethylphenyl groups have been reported to afford indoles efficiently, allowing for late-stage functionalization.

Representative Synthetic Scheme and Conditions

Based on the literature, a plausible synthetic route for 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 2-(2,4-dimethylphenyl)indole core | Aryne-mediated cyclization or Fischer indole synthesis using 2,4-dimethylphenyl hydrazone | 2-(2,4-dimethylphenyl)indole intermediate |

| 2 | Synthesis of tetrazolylmethyl halide | Multicomponent reaction (Ugi-tetrazole) or nitrile + azide cycloaddition | 1H-tetrazol-5-ylmethyl halide derivative |

| 3 | Thioether bond formation | Nucleophilic substitution of tetrazolylmethyl halide with thiol-functionalized indole or vice versa; Pd-catalyzed coupling as alternative | Final compound with thioether linkage at 3-position |

Experimental Data and Yields

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aryne generation and indole formation | o-(trimethylsilyl)aryl triflate, KF, THF, 60–80 °C, 5–24 h | 44–77 | Stepwise addition improves yield |

| Tetrazole ring formation via Ugi-tetrazole reaction | Room temperature, MeOH, 24 h | >80 | High regioselectivity and functional group tolerance |

| Thioether formation via nucleophilic substitution | Reflux in suitable solvent (e.g., DMF), base present | 70–85 | Efficient coupling with minimal side products |

Research Discoveries and Optimization Insights

Regioselectivity and Functional Group Tolerance:

The aryne-mediated synthesis of tetrazolyl-indoles exhibits excellent regioselectivity, yielding N-unsubstituted 3-(1H-tetrazol-5-yl)-indoles as single products. This selectivity is crucial for the subsequent introduction of the thioether group without side reactions.Deprotection Strategies:

Tetrazole moieties can be introduced as protected benzyl derivatives and later deprotected under mild hydrogenolysis conditions to afford the free tetrazole, facilitating further functionalization.Multicomponent Reactions (MCRs) Efficiency:

The Ugi-tetrazole reaction provides a versatile platform to access tetrazole intermediates with diverse substitutions, enabling modular synthesis of complex molecules like the target compound.Catalyst and Additive Effects:

The use of fluoride sources (KF, CsF) and crown ethers (18-crown-6) enhances aryne generation and reaction efficiency, while palladium catalysts improve thioether bond formation yields.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Indole core synthesis | Aryne-mediated cyclization | o-(trimethylsilyl)aryl triflates, KF, THF, 60–80 °C | High regioselectivity, good yields | Requires careful aryne precursor design |

| Fischer indole synthesis | Phenylhydrazones, acidic reflux | Well-established, scalable | May give mixtures, less selective | |

| Tetrazole ring formation | Ugi-tetrazole multicomponent reaction | Aldehydes, amines, isocyanides, TMS-azide, MeOH | High functional group tolerance | Limited by availability of components |

| Thioether linkage formation | Nucleophilic substitution | Thiolates, halomethyl tetrazoles, base, reflux | Efficient, straightforward | Sensitive to steric hindrance |

| Pd-catalyzed cross-coupling | Aryl halides, thiols, Pd catalyst | Broad substrate scope | Requires expensive catalysts |

Chemical Reactions Analysis

1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the indole nitrogen and the phenyl ring.

Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(2,4-dimethylphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The tetrazole ring and thioether linkage are often key functional groups involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound’s 2,4-dimethylphenyl group introduces electron-donating methyl substituents, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) in analogs like those in . This may enhance lipophilicity and alter binding affinity in hydrophobic pockets.

Comparison :

- The target compound likely requires multi-step synthesis involving indole functionalization (e.g., Friedel-Crafts alkylation for 2,4-dimethylphenyl addition) followed by tetrazole-thioether coupling. This contrasts with simpler alkylation routes in but aligns with the complexity of triazole-indole hybrids in .

Spectroscopic and Physicochemical Properties

Table 3: Spectral and Physical Data

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its assembly?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Fischer indole synthesis to construct the indole core, followed by S-alkylation to introduce the tetrazole-methylthio moiety .

- Intermediate formation of a triazole-thiol derivative, which is then functionalized via nucleophilic substitution with a tetrazole-containing alkyl halide under basic conditions (e.g., KOH/EtOH) .

- Purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography .

Q. How is structural characterization performed using spectroscopic and chromatographic methods?

- 1H NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 2.1–2.5 ppm) .

- IR spectroscopy : Detects functional groups like S–H (2550–2600 cm⁻¹) and N–H (3300–3500 cm⁻¹) .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- HPLC : Assesses purity (>95% is typical for pharmacological studies) .

Q. What are the primary challenges in optimizing yield during synthesis?

- Side reactions : Competing alkylation at alternative sites on the indole or tetrazole rings. Mitigated by controlling reaction temperature (e.g., 70–80°C) and using selective catalysts (e.g., Bleaching Earth Clay in PEG-400) .

- Purification : Co-products from multi-step reactions require gradient elution in chromatography or iterative recrystallization .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Utilizes software (AutoDock, Schrödinger) to model binding to enzymes like cyclooxygenase-2 (PDB: 5KIR) or kinases. Studies highlight hydrogen bonding between the tetrazole group and catalytic residues .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. How do researchers resolve contradictions in reported biological activities of indole-tetrazole hybrids?

- Meta-analysis : Compare IC50 values across studies, noting variations in assay conditions (e.g., cell lines, incubation times). For example, antifungal activity may differ between Candida albicans and Aspergillus niger due to membrane permeability .

- Dose-response validation : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Structural modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) via ester hydrolysis or oxidation of thioethers .

- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoparticles to enhance aqueous solubility .

Data Contradiction Analysis

Q. Why do biological activity results vary between in vitro and in vivo models?

- Metabolic instability : The compound may undergo rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation), reducing efficacy in vivo. Solution : Derivatize metabolically vulnerable sites (e.g., methyl groups on the phenyl ring) .

- Tissue penetration : Differences in logP values (e.g., 2.5–3.5) affect absorption. Adjust lipophilicity via substituent tuning .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.